Cas no 2169199-18-0 (3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine)

3-Ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluoro substituent at the 5-position and an amine group at the 4-position, enhancing its reactivity and versatility in synthetic pathways. The ethyl and methyl groups contribute to its stability and lipophilicity, making it suitable for further functionalization. This compound may serve as a key intermediate in the development of biologically active molecules, particularly in medicinal chemistry for drug discovery. Its well-defined molecular framework allows for precise modifications, facilitating structure-activity relationship studies. High purity and consistent quality ensure reliable performance in research applications.
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine structure
2169199-18-0 structure
Product name:3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
CAS No:2169199-18-0
MF:C6H10FN3
MW:143.162104129791
CID:6448063
PubChem ID:91288865

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
    • 2169199-18-0
    • EN300-1295643
    • Inchi: 1S/C6H10FN3/c1-3-4-5(8)6(7)10(2)9-4/h3,8H2,1-2H3
    • InChI Key: BFWDOPBQVXTHQK-UHFFFAOYSA-N
    • SMILES: FC1=C(C(CC)=NN1C)N

Computed Properties

  • Exact Mass: 143.08587549g/mol
  • Monoisotopic Mass: 143.08587549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.8Ų

3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295643-250mg
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
2169199-18-0
250mg
$906.0 2023-09-30
Enamine
EN300-1295643-10000mg
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
2169199-18-0
10000mg
$4236.0 2023-09-30
Enamine
EN300-1295643-500mg
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
2169199-18-0
500mg
$946.0 2023-09-30
Enamine
EN300-1295643-0.5g
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
2169199-18-0
0.5g
$1165.0 2023-06-06
Enamine
EN300-1295643-100mg
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
2169199-18-0
100mg
$867.0 2023-09-30
Enamine
EN300-1295643-5.0g
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
2169199-18-0
5g
$3520.0 2023-06-06
Enamine
EN300-1295643-0.05g
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
2169199-18-0
0.05g
$1020.0 2023-06-06
Enamine
EN300-1295643-1.0g
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
2169199-18-0
1g
$1214.0 2023-06-06
Enamine
EN300-1295643-2500mg
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
2169199-18-0
2500mg
$1931.0 2023-09-30
Enamine
EN300-1295643-2.5g
3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine
2169199-18-0
2.5g
$2379.0 2023-06-06

Additional information on 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine

Recent Advances in the Study of 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 2169199-18-0)

The compound 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 2169199-18-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative is being investigated for its potential applications in drug discovery, particularly as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, which are critical for understanding its role in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine, highlighting its efficient production via a multi-step process involving fluorination and amination reactions. The researchers emphasized the compound's stability and reactivity, which make it a promising candidate for further derivatization. The study also reported preliminary data on its pharmacokinetic properties, suggesting favorable absorption and distribution profiles in preclinical models.

In addition to its synthetic utility, 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine has been evaluated for its biological activity. A recent Bioorganic & Medicinal Chemistry Letters article (2024) investigated its inhibitory effects on specific enzyme targets, including kinases and proteases implicated in inflammatory and oncogenic pathways. The results indicated moderate to high inhibitory activity, positioning the compound as a potential lead for developing targeted therapies. Molecular docking studies further elucidated its binding interactions, providing insights for structure-activity relationship (SAR) optimization.

Another area of interest is the compound's application in agrochemical research. A 2024 report in Pest Management Science demonstrated that derivatives of 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine exhibit herbicidal and fungicidal activities. The study identified specific structural modifications that enhance its efficacy against resistant strains of pests, offering a new avenue for sustainable crop protection solutions.

Despite these advancements, challenges remain in scaling up the synthesis and ensuring the compound's safety profile. Ongoing research aims to address these issues, with a focus on green chemistry approaches and comprehensive toxicological assessments. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into practical applications.

In conclusion, 3-ethyl-5-fluoro-1-methyl-1H-pyrazol-4-amine (CAS: 2169199-18-0) represents a versatile scaffold with significant potential in both pharmaceutical and agrochemical domains. Future studies will likely explore its broader therapeutic and industrial applications, driven by its unique chemical properties and biological activities.

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